molecular formula C13H14O3 B12886744 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

Cat. No.: B12886744
M. Wt: 218.25 g/mol
InChI Key: JGARVUDPDZXBGL-UHFFFAOYSA-N
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Description

8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one is an organic compound with the molecular formula C13H14O3 It is characterized by a unique structure that includes a seven-membered ring fused to a furan ring, with ethoxy and methyl substituents

Preparation Methods

The synthesis of 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one can be compared with similar compounds such as:

    1,3-Dimethyl-4H-cyclohepta[c]furan-4-one: Lacks the ethoxy group, leading to different chemical properties and reactivity.

    8-Methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one: The methoxy group instead of ethoxy results in variations in solubility and reactivity.

    8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]pyran-4-one: The furan ring is replaced with a pyran ring, affecting the compound’s stability and interactions.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

4-ethoxy-1,3-dimethylcyclohepta[c]furan-8-one

InChI

InChI=1S/C13H14O3/c1-4-15-11-7-5-6-10(14)12-8(2)16-9(3)13(11)12/h5-7H,4H2,1-3H3

InChI Key

JGARVUDPDZXBGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=O)C2=C(OC(=C12)C)C

Origin of Product

United States

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